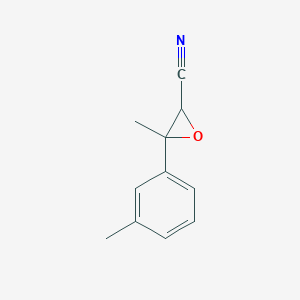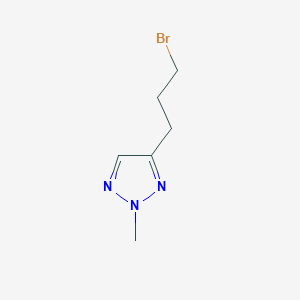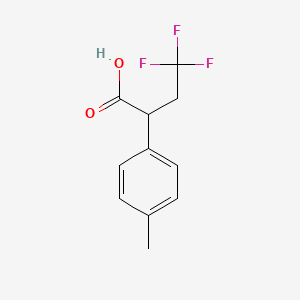
3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C8H11BrN2O and a molecular weight of 231.09 g/mol . This compound is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol typically involves the reaction of 5-bromopyridine-2-carbaldehyde with an appropriate amine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromopyridine moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromopyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amino alcohol.
3-Amino-5-bromopyridin-4-ol: Similar structure but with a hydroxyl group at a different position.
5-Bromonicotinic acid methyl ester: Similar structure but with a methyl ester group instead of an amino alcohol.
Uniqueness
3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol is unique due to its combination of an amino group, a bromopyridine moiety, and a hydroxyl group. This unique combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research applications.
Eigenschaften
Molekularformel |
C8H11BrN2O |
|---|---|
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
3-amino-1-(5-bromopyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H11BrN2O/c9-6-1-2-7(11-5-6)8(12)3-4-10/h1-2,5,8,12H,3-4,10H2 |
InChI-Schlüssel |
ZFJMIYMAZYZIBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Br)C(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one](/img/structure/B13199363.png)
![[(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B13199366.png)


![2-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13199394.png)
![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one](/img/structure/B13199397.png)





![{6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13199432.png)

